Cas no 2172491-82-4 (1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol)
1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol
- [1-(cyclopropylmethyl)-5-methyl-1h-1,2,3-triazol-4-yl]methanol
- EN300-1593278
- 2172491-82-4
-
- Inchi: 1S/C8H13N3O/c1-6-8(5-12)9-10-11(6)4-7-2-3-7/h7,12H,2-5H2,1H3
- InChI Key: INDJQOQEEDROGV-UHFFFAOYSA-N
- SMILES: OCC1=C(C)N(CC2CC2)N=N1
Computed Properties
- Exact Mass: 167.105862047g/mol
- Monoisotopic Mass: 167.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 50.9Ų
1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593278-50mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 50mg |
$983.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-100mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 100mg |
$1031.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-250mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 250mg |
$1078.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-500mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 500mg |
$1124.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-1000mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 1000mg |
$1172.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-2500mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 2500mg |
$2295.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-5000mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 5000mg |
$3396.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-10000mg |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 10000mg |
$5037.0 | 2023-09-23 | ||
| Enamine | EN300-1593278-0.05g |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 0.05g |
$983.0 | 2023-06-04 | ||
| Enamine | EN300-1593278-0.1g |
[1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol |
2172491-82-4 | 0.1g |
$1031.0 | 2023-06-04 |
1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol
Introduction to 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2172491-82-4)
1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol, identified by the chemical abstracts service number 2172491-82-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This triazol-based molecule exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both cyclopropyl and methyl substituents on the triazole ring imparts distinct electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.
The compound belongs to the broader class of heterocyclic compounds, which are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets in complex ways. The triazole moiety, a five-membered aromatic ring containing three nitrogen atoms, is particularly noteworthy for its versatility in medicinal applications. It has been extensively studied for its antimicrobial, anti-inflammatory, and anti-cancer properties. In particular, the 1H-1,2,3-triazole scaffold is known to exhibit significant pharmacological activity, making it a preferred choice for drug designers seeking to develop molecules with improved pharmacokinetic profiles.
The cyclopropylmethyl group attached to the triazole ring introduces additional complexity to the molecule. Cyclopropyl groups are known to enhance metabolic stability and binding affinity in drug candidates. This structural feature can be particularly advantageous in designing molecules that require prolonged biological activity while minimizing degradation by metabolic enzymes. Furthermore, the 5-methyl substituent further modulates the electronic properties of the triazole ring, influencing its reactivity and interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been instrumental in understanding how 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol interacts with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. The cyclopropylmethyl group appears to play a critical role in anchoring the molecule within the active site of these enzymes, while the triazole ring provides additional hydrogen bonding opportunities.
In addition to its potential as a lead compound for drug development, 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol has shown promise as a building block for more complex molecules. Its unique structural features make it an attractive candidate for further derivatization, allowing chemists to explore new chemical spaces and discover novel bioactivities. The synthesis of this compound involves multi-step organic reactions that highlight its synthetic accessibility despite its complex structure.
The growing interest in heterocyclic compounds like triazoles stems from their diverse biological activities and synthetic utility. Researchers have been particularly focused on developing new methods for synthesizing substituted triazoles that retain or enhance their pharmacological properties. Advances in transition-metal-catalyzed reactions have enabled more efficient and scalable synthesis routes for these compounds. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the triazole ring with high regioselectivity.
One of the most exciting areas of research involving 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol is its potential application in developing treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors and ion channels involved in conditions such as epilepsy and Alzheimer's disease. The cyclopropylmethyl group's ability to modulate receptor binding affinities makes it an ideal candidate for designing molecules that can selectively target specific neurological pathways.
The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery programs. Compounds like 1-(cyclopropylmethyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol contribute significantly to this diversity by introducing novel scaffolds into virtual screening libraries and experimental assays. By leveraging high-throughput screening technologies alongside computational modeling techniques, researchers can rapidly identify promising candidates for further optimization.
The future of research on triazole-based compounds looks promising as new methodologies continue to emerge that enable more efficient synthesis and functionalization of these molecules. Techniques such as flow chemistry and biocatalysis are being explored as alternatives or complements to traditional batch processing methods. These innovations promise not only improved yields but also reduced environmental impact through greener synthetic routes.
In conclusion, 2172491-82-4 represents a fascinating example of how structural modifications can lead to novel bioactivities with significant therapeutic potential. Its unique combination of cyclopropylmethyl, 5-methyl,and triazole moieties makes it an attractive scaffold for further exploration by medicinal chemists worldwide who seek innovative solutions for unmet medical needs.
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